molecular formula C15H18Cl2N2O2 B10951053 2-(2,4-dichlorophenoxy)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

2-(2,4-dichlorophenoxy)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

Cat. No.: B10951053
M. Wt: 329.2 g/mol
InChI Key: QNNQRLQYQAXZRW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    Cyclization: Intramolecular cyclization reactions are crucial in forming the pyrrolopyrazine scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it can selectively inhibit the COX-2 enzyme, making it a promising anti-inflammatory agent . Additionally, its structure allows it to bind to various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of 2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE lies in its specific structural features and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-(2,4-dichlorophenoxy)ethanone

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-3-4-14(13(17)8-11)21-10-15(20)19-7-6-18-5-1-2-12(18)9-19/h3-4,8,12H,1-2,5-7,9-10H2

InChI Key

QNNQRLQYQAXZRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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